molecular formula C7H6IN3S B13025447 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13025447
M. Wt: 291.11 g/mol
InChI Key: XCXLSYDXLMCDID-UHFFFAOYSA-N
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Description

7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of an iodine atom at the 7th position and a methylsulfanyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the N-amination of methyl pyrrole-2-carboxylate followed by cyclization and iodination. The reaction conditions typically involve the use of chloramine as an aminating agent and subsequent treatment with iodine or N-iodosuccinimide .

Industrial Production Methods: Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process can be employed, where the triazine moiety is assembled from pyrrole and other commodity chemicals. This process has been optimized to achieve an overall yield of 55% .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the reagent used.

    Oxidation Products: Sulfoxides and sulfones.

    Cyclization Products: Complex heterocyclic compounds.

Scientific Research Applications

7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cellular proliferation and induction of apoptosis in cancer cells . The compound’s derivatives also exhibit antiviral activity by inhibiting viral RNA-dependent RNA polymerase .

Comparison with Similar Compounds

  • 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
  • 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
  • 2-Arylaminopyrrolo[2,1-f][1,2,4]triazine

Comparison: 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the iodine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile intermediate in synthetic chemistry. Compared to its brominated counterpart, the iodinated compound often exhibits higher reactivity in substitution reactions .

Properties

Molecular Formula

C7H6IN3S

Molecular Weight

291.11 g/mol

IUPAC Name

7-iodo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H6IN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3

InChI Key

XCXLSYDXLMCDID-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC=C2I)C=N1

Origin of Product

United States

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